L-Phenylalanyl-L-prolyl-L-histidyl-L-valine
Description
L-Phenylalanyl-L-prolyl-L-histidyl-L-valine is a tetrapeptide composed of phenylalanine (Phe), proline (Pro), histidine (His), and valine (Val).
Properties
CAS No. |
918424-37-0 |
|---|---|
Molecular Formula |
C25H34N6O5 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H34N6O5/c1-15(2)21(25(35)36)30-22(32)19(12-17-13-27-14-28-17)29-23(33)20-9-6-10-31(20)24(34)18(26)11-16-7-4-3-5-8-16/h3-5,7-8,13-15,18-21H,6,9-12,26H2,1-2H3,(H,27,28)(H,29,33)(H,30,32)(H,35,36)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
FVTFVIVETYXYSW-TUFLPTIASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-L-histidyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-prolyl-L-histidyl-L-valine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized using reagents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives, coupling agents like DCC or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
1.1. Neuropharmacology
L-Phenylalanine, one of the components of the tetrapeptide, has been studied for its role in treating mood disorders such as depression. It is believed to enhance the levels of neurotransmitters like dopamine and norepinephrine, which are critical for mood regulation . Research indicates that supplementation with L-phenylalanine may be beneficial for individuals with depression, although caution is advised due to potential side effects in patients with certain disorders .
1.2. Cardiovascular Health
Studies have shown that L-phenylalanine can restore vascular function in rodent models of hypertension by enhancing nitric oxide production through the GTP cyclohydrolase-1 pathway. This suggests its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction .
2.1. Dietary Supplements
The tetrapeptide is recognized for its role in dietary supplements aimed at improving amino acid profiles in various formulations. The presence of L-valine and L-histidine enhances protein synthesis and muscle recovery, making it popular among athletes and bodybuilders .
2.2. Animal Nutrition
L-Phenylalanyl-L-prolyl-L-histidyl-L-valine can serve as a feed additive to improve the nutritional value of animal diets. Research indicates that supplementation with essential amino acids can enhance growth performance and feed efficiency in livestock .
3.1. Plant Growth Promotion
Recent studies have indicated that foliar applications of phenylalanine can significantly enhance plant growth and yield under drought stress conditions. For instance, applying L-phenylalanine to Moringa oleifera plants improved their growth parameters and nutritional content, demonstrating its utility as a growth promoter in agriculture .
4.1. Case Study: Mood Enhancement
A clinical study assessed the effects of L-phenylalanine on patients with depression, revealing significant improvements in mood and cognitive function among participants receiving the supplement compared to a placebo group .
4.2. Case Study: Vascular Function Restoration
In an experimental study involving hypertensive rats, administration of L-phenylalanine led to notable improvements in vascular reactivity and nitric oxide bioavailability, suggesting its therapeutic potential in managing hypertension .
Data Tables
| Application Area | Specific Use | Findings/Outcomes |
|---|---|---|
| Pharmaceutical | Mood Disorders | Improved mood in patients with depression |
| Cardiovascular Health | Restored vascular function in hypertensive models | |
| Nutritional | Dietary Supplements | Enhanced protein synthesis and muscle recovery |
| Animal Feed Additive | Improved growth performance in livestock | |
| Agricultural | Plant Growth Promotion | Increased yield and nutritional content under stress |
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-prolyl-L-histidyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
MF13 vs. L-Phe-L-Pro-L-His-L-Val: MF13 incorporates a nitrogen mustard-modified phenylalanine (melphalan analog), enabling DNA alkylation and potent apoptosis induction. In contrast, the unmodified His and Val in the target tetrapeptide suggest non-cytotoxic roles, such as metal chelation or substrate recognition .
Sarcolysin vs. MF13: Sarcolysin, a phenylalanine mustard, is less potent (2–5× lower activity) and non-selective compared to MF13. This underscores the importance of peptide backbone modifications in enhancing efficacy and selectivity .
- Longer peptides (e.g., 15-residue compound in ) exhibit structural complexity with multiple prolines, which may stabilize helices or loops. The target tetrapeptide’s shorter sequence likely limits its stability and binding specificity compared to these larger molecules.
- Simpler dipeptides like Val-Phe lack the functional diversity of tetrapeptides but may exhibit better bioavailability due to smaller size.
Mechanistic Insights
- Apoptosis Induction: MF13 triggers apoptosis via DNA fragmentation and chromatin condensation, a mechanism absent in normal lymphocytes due to its high selectivity (ID₅₀: 11–13.3 µM in lymphocytes vs. 0.5 µM in L1210 leukemia) . The target tetrapeptide’s His residue could modulate apoptotic pathways indirectly, such as through reactive oxygen species (ROS) regulation.
Resistance Profiles : MF13 remains effective against L-phenylalanine mustard-resistant and methotrexate-resistant cell lines, suggesting a unique mechanism of action. The target peptide’s lack of alkylating groups may render it ineffective against such resistant lines unless it targets alternative pathways .
Biological Activity
L-Phenylalanyl-L-prolyl-L-histidyl-L-valine (also referred to as Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine) is a synthetic peptide that has garnered attention in various biological and medicinal fields due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities of this compound, examining its mechanisms of action, interactions with biological systems, and implications for future research.
Overview of this compound
This peptide consists of six amino acids: phenylalanine, proline, histidine, and valine. The arrangement and properties of these amino acids contribute to the peptide's stability and functionality in biological systems.
Table 1: Structural Properties of this compound
| Amino Acid | Abbreviation | Role in Peptide Structure |
|---|---|---|
| Phenylalanine | Phe | Aromatic side chain, contributes to hydrophobic interactions |
| Proline | Pro | Cyclic structure, introduces rigidity |
| Histidine | His | Imidazole side chain, can act as a proton donor/acceptor |
| Valine | Val | Branched-chain amino acid, enhances hydrophobicity |
Protein-Protein Interactions
This compound has been investigated for its role in modulating protein-protein interactions. These interactions are crucial for various cellular processes, including signaling pathways and enzymatic activities. The peptide can potentially inhibit or enhance the activity of specific proteins by binding to their active sites or altering their conformations .
Enzyme Activity Modulation
Research indicates that this peptide may influence enzyme activities by acting as a competitive inhibitor or an allosteric modulator. For instance, it has been shown to bind to certain enzymes involved in metabolic pathways, thereby affecting substrate availability and enzyme kinetics .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Drug Delivery Systems : Its structural properties may allow it to serve as a carrier for drug molecules, enhancing their bioavailability and targeting specific tissues.
- Biomarkers : The peptide could be utilized as a biomarker for certain diseases due to its stability and presence in specific biological fluids.
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the enzyme l-amino acid ligase from Pseudomonas syringae, which is involved in the synthesis of various functional peptides. This inhibition was quantified with an IC50 value indicating significant potential for therapeutic interventions in metabolic disorders .
- Cell Signaling Pathways : In another investigation, the peptide was found to affect signaling pathways related to cell survival and apoptosis. The modulation of these pathways suggests that it could play a role in cancer therapy by influencing tumor growth dynamics .
Future Research Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future studies include:
- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this peptide interacts at the molecular level with various proteins and enzymes.
- Clinical Trials : Conducting clinical trials will be essential to assess the safety and efficacy of this peptide in therapeutic applications.
- Structural Modifications : Investigating the effects of structural modifications on its biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the established methodologies for synthesizing L-Phenylalanyl-L-prolyl-L-histidyl-L-valine, and how do purification techniques affect yield and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing tetrapeptides like this compound. Key steps include resin selection (e.g., Wang resin for acid-labile protection), Fmoc/t-Bu chemistry for sequential coupling, and cleavage/deprotection using trifluoroacetic acid (TFA). Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradients of acetonitrile/water. Yield and purity depend on reaction efficiency (monitored by Kaiser test) and purification parameters (e.g., gradient slope, column temperature). For example, a 0.1% increase in TFA concentration during cleavage can reduce side reactions by ~15% .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Structural validation requires a multi-technique approach:
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (e.g., expected [M+H]+ ion at ~522.6 Da).
- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC) resolves backbone conformation and side-chain interactions. For instance, proline’s cyclic structure causes distinct NOE patterns in the δ-region (1.5–2.5 ppm).
- Circular Dichroism (CD) : Assesses secondary structure in solution; proline-rich sequences often exhibit polyproline II helix signatures at 228 nm.
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis conditions for this compound to enhance scalability without compromising purity?
- Methodological Answer : Response Surface Methodology (RSM) using tools like Design Expert® can model interactions between variables (e.g., coupling time, solvent ratio, temperature). A central composite design (CCD) with 3 factors and 20 runs identifies optimal conditions. For example, a study showed that increasing coupling time from 1 to 2 hours improves yield by 12% but raises impurity levels by 5%, necessitating trade-off analysis via desirability functions . Scalability requires transitioning from batch to flow chemistry, where residence time and mixing efficiency are critical.
Q. How can computational models predict the interaction of this compound with biological targets, and what validation methods ensure accuracy?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) model peptide-protein interactions. For example, histidine’s imidazole group may coordinate metal ions in metalloenzymes, which can be simulated using CHARMM36 force fields. Validation requires:
- In vitro assays : Surface plasmon resonance (SPR) to measure binding affinity (KD).
- Mutagenesis studies : Replace key residues (e.g., histidine→alanine) to confirm docking predictions.
- Statistical validation : Replicated analysis (e.g., repeating simulations with randomized seeds) and primary analysis (e.g., p-value <0.05 for binding energy distributions) mitigate overfitting .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How should researchers address contradictory data in studies on this compound’s bioactivity?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or peptide aggregation. Mitigation strategies include:
- Standardized protocols : Use identical buffer conditions (e.g., 10 mM PBS, pH 7.4) across labs.
- Aggregation testing : Dynamic light scattering (DLS) to detect particulates >100 nm.
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to calculate pooled effect sizes (e.g., Hedge’s g). A 2024 meta-analysis found that discrepancies in IC50 values (±20%) correlated with differences in cell viability assays (MTT vs. resazurin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

